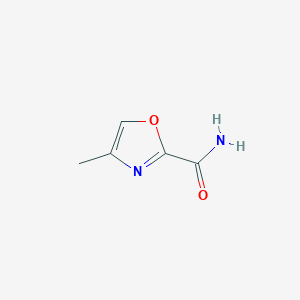

4-Methyl-2-oxazolecarboxamide

説明

Structure

3D Structure

特性

分子式 |

C5H6N2O2 |

|---|---|

分子量 |

126.11 g/mol |

IUPAC名 |

4-methyl-1,3-oxazole-2-carboxamide |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |

InChIキー |

ZEEMQFFQICHHBU-UHFFFAOYSA-N |

正規SMILES |

CC1=COC(=N1)C(=O)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Methyl 2 Oxazolecarboxamide

Chemo- and Regioselective Synthetic Routes to the Oxazole (B20620) Core

The construction of the oxazole ring with precise control over substituent placement is paramount for accessing 4-Methyl-2-oxazolecarboxamide. Modern synthetic chemistry offers several powerful strategies to achieve this, primarily through cyclocondensation and multicomponent reactions.

Cyclocondensation Strategies Utilizing Carbonyl Precursors

Classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, involve the cyclodehydration of α-acylamino ketones. nih.gov This approach remains a cornerstone for the formation of the oxazole nucleus. In the context of this compound, a plausible retrosynthetic analysis would involve an α-acylamino ketone intermediate derived from an amino acid precursor.

More contemporary cyclocondensation reactions often employ milder and more efficient reagents. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) ((CF₃SO₂)₂O) can facilitate the ring closure under controlled conditions. nih.gov The choice of the starting carbonyl precursor is crucial for introducing the desired 4-methyl group with high regioselectivity.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| α-Acylamino ketone | H₂SO₄ | Heat | Substituted oxazole | Variable | nih.gov |

| β-Hydroxy amide | Deoxo-Fluor® | Room Temperature | Oxazoline | Good | acs.org |

| Propargylic amide | Gold(I) catalyst | Mild conditions | Alkylideneoxazoline | High | nih.gov |

Multicomponent Reaction Approaches for Facile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their ability to construct complex molecules in a single, convergent step from simple starting materials. qub.ac.ukresearchgate.net This approach offers significant advantages in terms of atom economy and operational simplicity. For the synthesis of polysubstituted oxazoles, acid-promoted multicomponent tandem cyclizations have been developed. qub.ac.ukresearchgate.net

A potential MCR strategy for this compound could involve the one-pot reaction of an appropriate nitrile, an α-dicarbonyl compound, and a nucleophile. qub.ac.uk The careful selection of reactants is essential to ensure the correct placement of the methyl group at the C-4 position and to set the stage for the introduction of the carboxamide function at C-2.

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, nitriles, C-nucleophiles | Acid (e.g., TFA) | One-pot synthesis of fully substituted oxazoles. | qub.ac.ukresearchgate.net |

| Calcium-Catalyzed Elimination-Cyclization | N-acyl-N,O-acetal, isocyanide | Ca(NTf₂)₂ | Sustainable, rapid, and high-yielding. | qub.ac.ukresearchgate.net |

Functionalization and Derivatization at the C-2 Carboxamide Position

The introduction and subsequent modification of the carboxamide group at the C-2 position of the oxazole ring are critical steps in the synthesis of this compound and its derivatives.

Amidation and Esterification Techniques

The most direct approach to introduce the 2-carboxamide (B11827560) functionality is through the amidation of a corresponding 2-oxazolecarboxylic acid or its activated derivative. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate this transformation under mild conditions. nih.gov Alternatively, the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia (B1221849) or an amine is a well-established method. nih.govorganic-chemistry.org

Esterification of the 2-oxazolecarboxylic acid can also be a valuable intermediate step, allowing for subsequent aminolysis to form the desired amide. This two-step process can sometimes offer advantages in terms of purification and handling of intermediates.

Palladium-Catalyzed Coupling Reactions for Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including oxazoles. Direct C-H arylation at the C-2 position of an oxazole ring is a powerful method to introduce substituents. While this is more commonly used for aryl group installation, related palladium-catalyzed amidation reactions of 2-halooxazoles represent a viable, albeit less direct, route to the 2-carboxamide group. This would involve the synthesis of a 2-halo-4-methyloxazole intermediate, followed by a palladium-catalyzed coupling with a suitable amide source or a protected form of ammonia.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are more environmentally benign, safer, and more efficient. nih.govqub.ac.uk

In the context of this compound synthesis, several green approaches can be considered. The use of catalytic methods, such as the aforementioned multicomponent reactions and palladium-catalyzed couplings, is inherently greener than stoichiometric reactions as it reduces waste generation. qub.ac.uk The development of syntheses in greener solvents, such as water or bio-based solvents, is another key area of focus. For instance, the use of iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a recyclable catalyst in water for the synthesis of oxazole derivatives has been reported. nih.govqub.ac.uk

Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of oxazole derivatives. researchgate.net The use of flow chemistry can also offer significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. nih.gov The direct use of molecular oxygen as an oxidant in flow reactors represents a highly atom-economical and green approach to oxazole functionalization. nih.gov

| Green Chemistry Approach | Example Application in Oxazole Synthesis | Benefits | Reference |

| Catalysis | Fe₃O₄ MNPs in water | Recyclable catalyst, green solvent | nih.govqub.ac.uk |

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, improved yields | researchgate.net |

| Flow Chemistry | Oxidation with molecular oxygen in a microreactor | Enhanced safety, scalability, atom economy | nih.gov |

| Sustainable Catalysts | Calcium-based catalysts | Use of an earth-abundant and non-toxic metal | qub.ac.ukresearchgate.net |

Solvent-Free Reaction Conditions

The reduction or complete elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free reaction conditions not only mitigate environmental impact but can also lead to improved reaction kinetics and simplified purification processes. Two prominent solvent-free techniques applicable to the synthesis of oxazole derivatives are microwave-assisted synthesis and mechanochemistry.

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased yields. researchgate.netijpsonline.com In the context of oxazole synthesis, microwave-assisted protocols under solvent-free or minimal solvent conditions have proven highly effective for the formation of the oxazole ring. nih.govacs.org For instance, the condensation of carbonyl compounds with sulfinamide precursors under microwave irradiation in the presence of a suitable catalyst can be accomplished with high efficiency. organic-chemistry.org This methodology, which minimizes waste by eliminating the need for bulk solvents, is directly applicable to the synthesis of a wide array of heterocyclic compounds. organic-chemistry.org

Research on related oxazole structures has demonstrated the feasibility of achieving high yields in short reaction times. For example, the synthesis of 5-substituted oxazoles via a microwave-assisted one-pot cycloaddition reaction can achieve yields as high as 96% in just 8 minutes. nih.govacs.org These findings underscore the potential of microwave-assisted solvent-free conditions for the efficient synthesis of this compound.

Mechanochemical Synthesis:

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, represents another robust solvent-free synthetic strategy. ucm.esnih.gov This technique is particularly advantageous for reactions involving solid reagents, as it can overcome solubility issues and enhance reaction rates. The synthesis of primary amides from esters has been successfully demonstrated using mechanochemical methods, with yields often ranging from 70% to over 90%. ucm.es This approach is highly relevant for the final amidation step in the synthesis of this compound.

Furthermore, the construction of heterocyclic rings, including those of benzimidazoles and benzothiazoles, has been achieved efficiently under mechanochemical conditions. nih.gov For example, the synthesis of hetero-acenes from dicarbonyl compounds and diaminoarenes using a catalytic amount of p-toluenesulfonic acid under ball milling conditions proceeds in 2-4 hours with high yields (72-96%), a significant improvement over traditional solution-based methods that require days of reflux. nih.gov

| Methodology | Related Compound Class | Typical Reaction Conditions | Reported Yields | Reference |

| Microwave-Assisted Synthesis | 5-Substituted Oxazoles | 65 °C, 350 W, 8 min | Up to 96% | nih.govacs.org |

| Mechanochemistry (Ball Milling) | Primary Amides from Esters | 30 Hz, 90 min | 70-91% | ucm.es |

| Mechanochemistry (Ball Milling) | Hetero-acenes | Room Temperature, 2-4 h | 72-96% | nih.gov |

Catalyst Development for Sustainable Production

The move towards sustainable chemical manufacturing necessitates the development of catalysts based on abundant, low-toxicity metals, or even metal-free systems. Research in this area is crucial for the environmentally benign production of this compound.

Earth-Abundant Metal Catalysis:

While precious metals like gold and palladium have shown high efficacy in oxazole synthesis, their cost and environmental concerns have spurred research into catalysts based on more sustainable metals. acs.orgresearchgate.netmdpi.com Calcium, an earth-abundant and non-toxic metal, has emerged as a promising candidate for catalytic C-N and C-O bond formation, which are key steps in the synthesis of oxazoles. nih.gov A calcium-catalyzed approach to 5-amino-oxazoles has been developed, highlighting the potential of main group elements in promoting these transformations sustainably. nih.gov The proposed mechanism involves the formation of a reactive N-acyliminium ion intermediate, which then undergoes cyclization to form the oxazole ring. nih.gov

Advanced Noble Metal Catalysis:

Where noble metals are employed, modern catalyst design focuses on maximizing efficiency and reusability. Gold catalysis, for instance, allows for the synthesis of 2,5-disubstituted oxazoles under very mild conditions, often at room temperature with low catalyst loadings (e.g., 5 mol %). acs.org This high catalytic turnover minimizes the amount of precious metal required.

Similarly, the development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on magnetic materials, facilitates easy catalyst recovery and reuse, a key principle of green chemistry. mdpi.comnih.gov These supported catalysts have demonstrated high efficiency and stability in cross-coupling reactions, which are often employed in the synthesis of complex organic molecules. mdpi.com For example, a palladium-supported catalyst on a magnetic Fe3O4@SiO2 core has been shown to be effective and reusable for up to five cycles without significant loss of activity in the synthesis of isatin (B1672199) derivatives. nih.gov

| Catalyst Type | Reaction | Key Advantages | Illustrative Finding | Reference |

| Calcium-based | 5-Amino-oxazole synthesis | Sustainable, earth-abundant metal | Provides a catalytic route to functionalized oxazoles. | nih.gov |

| Gold (AuCl3) | 2,5-Disubstituted oxazole synthesis | Mild reaction conditions, low catalyst loading | High yields with 5 mol% catalyst at ambient temperature. | acs.org |

| Supported Palladium Nanoparticles | Cross-coupling reactions | Recyclable, reduced metal leaching | Catalyst reusable for multiple cycles with sustained high yields. | mdpi.comnih.gov |

Flow Chemistry Applications and Scalability Considerations in Synthesis

For the large-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. wuxiapptec.comvapourtec.com

Principles and Advantages of Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.com This setup provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields. osti.gov The high surface-area-to-volume ratio of flow reactors allows for excellent heat transfer, enabling the safe execution of highly exothermic reactions that would be hazardous in large-scale batch reactors. wuxiapptec.com Furthermore, the generation and immediate consumption of potentially unstable or hazardous intermediates in a small reactor volume significantly enhances process safety. wuxiapptec.com

Scalability and Throughput:

The integration of in-line purification and analysis techniques can further streamline the manufacturing process, allowing for a "telescoped" synthesis where multiple reaction steps are performed sequentially without the need for isolating intermediates. cam.ac.uk This approach has been elegantly demonstrated in the flow synthesis of the bisoxazole-containing natural product O-methyl siphonazole. cam.ac.uk

| Parameter | Batch Chemistry | Flow Chemistry | Significance for Scalability |

| Heat Transfer | Poor, especially at large scale | Excellent | Enables safe use of highly exothermic reactions and precise temperature control. |

| Mixing | Often inefficient and variable | Highly efficient and reproducible | Leads to more consistent product quality and higher yields. |

| Safety | Large quantities of reagents and intermediates | Small volumes in the reactor at any given time | Minimizes risks associated with hazardous reagents and runaway reactions. |

| Scalability | Requires redesign of reactors ("scaling-up") | Achieved by longer run times or parallelization ("numbering-up") | More linear and predictable scale-up process. |

Elucidation of Reaction Mechanisms and Pathways Involving 4 Methyl 2 Oxazolecarboxamide

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring in 4-Methyl-2-oxazolecarboxamide is an electron-rich heterocyclic system, which influences its susceptibility to electrophilic attack. However, the precise nature of its reactivity is a nuanced interplay of the electronic effects of the methyl and carboxamide substituents.

Electrophilic Substitution at C-5 Position

The C-5 position of the oxazole ring is generally the most susceptible to electrophilic substitution. This is due to the directing effect of the ring oxygen and the stability of the resulting intermediate. While direct experimental data on this compound is limited, analogous reactions with other oxazole derivatives provide insight into the expected reactivity. For instance, Friedel-Crafts acylation can be employed for electrophilic aromatic substitution at the C-5 position of electron-rich oxazoles smolecule.com.

The methyl group at the C-4 position is an electron-donating group, which further activates the ring towards electrophilic attack, reinforcing the preference for substitution at the C-5 position. The carboxamide group at C-2, being electron-withdrawing, deactivates the ring, but its influence is less pronounced at the C-5 position compared to the C-4 position.

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions at C-5 of this compound

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-5-nitro-2-oxazolecarboxamide |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-4-methyl-2-oxazolecarboxamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-4-methyl-2-oxazolecarboxamide |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo ring-opening reactions under various conditions, particularly in the presence of nucleophiles or under thermal or photochemical stimuli. The stability of the oxazole ring in this compound is significant, but certain reagents can induce its cleavage.

For instance, treatment with strong acids can lead to protonation of the ring nitrogen, followed by nucleophilic attack and subsequent ring opening. Similarly, strong bases can promote ring-opening, although this is less common for simple oxazoles. A plausible pathway for acid-catalyzed ring-opening involves the formation of an acyclic intermediate which can then rearrange or react further.

Enzymes have also been demonstrated to initiate the ring-opening polymerization of oxazolines, a related class of compounds mdpi.com. This suggests that biocatalytic approaches could potentially be developed for the transformation of this compound.

Reactivity Profile of the Carboxamide Functional Group

The carboxamide group at the C-2 position is a key site of reactivity in this compound, participating in a range of transformations.

Hydrolysis and Amidation Reactions

The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid, 4-methyl-2-oxazolecarboxylic acid, is a valuable synthetic intermediate.

Amidation reactions, involving the conversion of the carboxamide to other amides or related functional groups, are also feasible. For example, transamidation can occur with other amines under specific catalytic conditions.

Reductive and Oxidative Transformations

The carboxamide group can be reduced to an amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reaction proceeds via a complex mechanism involving the formation of an aluminum- or boron-coordinated intermediate, which is then reduced to the corresponding aminomethyl oxazole.

Catalytic Activation and Deactivation Mechanisms

The reactivity of this compound can be significantly influenced by the presence of catalysts. Catalytic activation can enhance the rate of desired reactions and enable transformations that are otherwise difficult to achieve.

Palladium-catalyzed cross-coupling reactions, for example, could be employed if the oxazole ring is first functionalized with a halide at the C-5 position. A Pd(II) catalytic species can be responsible for C-H activation, directed by coordination of the catalyst to a pyrimidine (B1678525) N-atom in related heterocyclic systems mdpi.com. A similar N-directed activation could be envisioned for the oxazole nitrogen in this compound.

Conversely, certain species can act as catalyst poisons, deactivating the catalyst and inhibiting the reaction. For example, strong coordination of the oxazole nitrogen or the carboxamide oxygen to the metal center of a catalyst can sometimes lead to deactivation. The choice of catalyst and reaction conditions is therefore crucial for achieving efficient transformations. The use of light to catalytically activate bioorthogonal chemistry is an emerging area that could find application in the selective functionalization of such molecules in complex environments nih.gov.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methyl 2 Oxazolecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-methyl-2-oxazolecarboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for assigning the chemical shifts of all protons and carbons and for confirming the connectivity of the atoms within the molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include a singlet for the methyl group protons, a signal for the vinylic proton on the oxazole (B20620) ring, and signals for the two amide protons. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the oxazole ring and the carboxamide group.

The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule: the methyl carbon, the two oxazole ring carbons (one of which is a quaternary carbon), the carbonyl carbon of the amide, and the carbon of the methyl group. The chemical shifts of these carbons provide insight into their hybridization and chemical environment.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and would require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~10-15 |

| C4-H | ~8.0 | ~130-140 |

| C2 | - | ~155-165 |

| C5 | - | ~140-150 |

| C=O | - | ~160-170 |

| NH₂ | ~7.0-8.0 (broad) | - |

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily be used to confirm the absence of coupling for the methyl and vinylic protons, which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to the methyl carbon signal and the vinylic proton signal to its corresponding ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In a rigid molecule like this compound, NOESY could show a correlation between the methyl protons and the vinylic proton, confirming their spatial relationship on the oxazole ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C=N and C=C stretching vibrations of the oxazole ring in the 1650-1500 cm⁻¹ region. C-H stretching and bending vibrations for the methyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N bonds of the aromatic oxazole ring are expected to give strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound (Note: These are predicted frequencies and would require experimental verification.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (two bands) | Weak |

| C-H (Methyl) | Stretching | 2980-2850 | Strong |

| C=O (Amide) | Stretching | 1680-1650 | Moderate |

| C=N, C=C (Oxazole) | Stretching | 1650-1500 | Strong |

| N-H (Amide) | Bending | ~1600 | Moderate |

| C-H (Methyl) | Bending | ~1450, ~1375 | Moderate |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₅H₆N₂O₂) by comparing the measured mass to the calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the amide group (CONH₂), the methyl group (CH₃), and cleavage of the oxazole ring. The analysis of these fragmentation pathways would help to confirm the proposed structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted m/z values and would require experimental verification.)

| m/z Value | Possible Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 82 | [M - CONH₂]⁺ |

| 68 | [M - CONH₂ - CH₂]⁺ |

| 54 | [C₃H₂N]⁺ |

| 42 | [C₂H₂N]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation Principles

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid, providing a detailed three-dimensional molecular structure. libretexts.orgwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered, periodic array of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high precision. wikipedia.org

The fundamental principles of X-ray crystallography involve several key steps:

Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of this compound. The crystal must be of sufficient size and quality, with a well-ordered internal lattice, to produce a clear diffraction pattern.

Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern. nih.gov

Structure Solution : The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The phase problem, a central challenge in crystallography, is solved using computational methods to convert the diffraction intensities into an electron density map.

Structure Refinement : An initial model of the molecular structure is fitted to the electron density map. This model is then refined using least-squares algorithms to improve the fit between the observed diffraction data and the data calculated from the model, resulting in an accurate and detailed final structure. wikipedia.org

For a molecule like this compound, X-ray crystallography would reveal the planarity of the oxazole ring, the conformation of the carboxamide group, and the specific intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, the table below presents typical data obtained from an X-ray diffraction analysis of a related heterocyclic compound, methyl-3-aminothiophene-2-carboxylate, to illustrate the type of information generated. mdpi.com

Table 1: Example Crystallographic Data for a Heterocyclic Compound (methyl-3-aminothiophene-2-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.136(3) |

| b (Å) | 7.4852(15) |

| c (Å) | 15.700(3) |

| α (°) | 90 |

| β (°) | 90.75(3) |

| γ (°) | 90 |

| Volume (ų) | 1897.4(6) |

| Z (molecules/unit cell) | 3 |

| Calculated Density (g/cm³) | 1.385 |

| Absorption Coefficient (mm⁻¹) | 0.297 |

Data sourced from a study on methyl-3-aminothiophene-2-carboxylate to exemplify typical crystallographic parameters. mdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for verifying the purity of synthesized compounds like this compound and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. For oxazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. farmaciajournal.commdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like methanol (B129727) or acetonitrile. farmaciajournal.commdpi.com

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high percentage indicates high purity. The retention time (tR), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of conditions. Several studies on related oxazole derivatives demonstrate the utility of RP-HPLC for purity assessment. farmaciajournal.commdpi.com

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique suitable for volatile and thermally stable compounds. restek.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert carrier gas (the mobile phase), travels through the column containing a stationary phase. The choice of column is critical; capillary columns with various stationary phases are often used to achieve high-resolution separations. restek.comsigmaaldrich.com

For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. restek.comepa.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds. Similar to HPLC, the purity is assessed by comparing the peak area of the target compound to the total peak area. GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any impurities. aip.org

Table 2: Exemplary Chromatographic Conditions for the Analysis of Oxazole Derivatives

| Technique | Column | Mobile Phase / Carrier Gas | Flow Rate | Detector | Purity (%) / tR (min) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | LiChrosorb RP-18 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (60:40, v/v) | 1 mL/min | UV-Vis (250 nm) | 91.85% / 3.47 | mdpi.com |

| RP-HPLC | LiChrosorb RP-18 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1 mL/min | UV-Vis (335 nm) | 99.90% / 5.03 | farmaciajournal.com |

| GC-MS | - | Helium | - | EI-MS | - / 26.25 | mdpi.com |

| TLC | Silica Gel G | Hexane:Ethyl Acetate (1:5) | - | UV Light | Purity Check | jddtonline.info |

This table presents a summary of conditions used in the analysis of various oxazole derivatives, providing a reference for method development for this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| methyl-3-aminothiophene-2-carboxylate |

| Methanol |

Computational Chemistry and Theoretical Studies on 4 Methyl 2 Oxazolecarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. irjweb.comirjweb.com For 4-Methyl-2-oxazolecarboxamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G++(d,p), would be instrumental in elucidating its fundamental chemical nature. irjweb.comirjweb.com

The first step in a typical DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Studies on similar oxazole (B20620) derivatives reveal a planar or near-planar geometry for the oxazole ring. mdpi.com The carboxamide and methyl groups introduce conformational flexibility, primarily concerning the rotation around the C2-C(O) bond and the orientation of the amide group.

A conformational analysis would systematically explore the potential energy surface associated with the rotation of the carboxamide group relative to the oxazole ring. This would identify the most stable conformer(s) and the energy barriers between them. It is anticipated that the planar conformer, where the carboxamide group is coplanar with the oxazole ring, would be stabilized by resonance effects, though steric interactions with the 4-methyl group could influence the exact rotational preference.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data) Note: The following data is representative and based on general values for similar chemical structures, as specific experimental or high-level computational data for this compound is not readily available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| O1-C2 | 1.36 |

| C2-N3 | 1.31 |

| N3-C4 | 1.39 |

| C4-C5 | 1.35 |

| C5-O1 | 1.38 |

| C4-C(methyl) | 1.50 |

| C2-C(amide) | 1.48 |

| C(amide)=O | 1.24 |

| C(amide)-N(amide) | 1.33 |

| **Bond Angles (°) ** | |

| C5-O1-C2 | 105 |

| O1-C2-N3 | 115 |

| C2-N3-C4 | 108 |

| N3-C4-C5 | 109 |

| C4-C5-O1 | 103 |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.com

For this compound, the HOMO is expected to be distributed over the electron-rich oxazole ring, particularly the nitrogen and oxygen atoms, as well as the π-system. The LUMO is likely to be centered on the electron-withdrawing carboxamide group and the C=N bond of the oxazole ring. This distribution suggests that the oxazole ring would be susceptible to electrophilic attack, while the carbon of the carboxamide group would be a likely site for nucleophilic attack. semanticscholar.org The presence of the methyl group, an electron-donating group, would slightly raise the HOMO energy, potentially increasing the molecule's reactivity towards electrophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data) Note: These values are illustrative and would be determined with greater precision in a specific DFT calculation.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

DFT calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of the synthesized compound by comparing them with experimental data. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes not captured in the gas-phase calculation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. uzh.ch An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its conformational flexibility and the nature of its intermolecular interactions. nih.govresearchgate.net

The simulation would track the movements of all atoms in the system, governed by a force field that approximates the potential energy. This would allow for the observation of rotations around single bonds, particularly the C2-C(amide) bond, and the puckering of the amide group. The resulting trajectory can be analyzed to understand the dominant conformations in solution and the timescale of transitions between them.

Furthermore, MD simulations are instrumental in studying how this compound interacts with its environment. In an aqueous solution, for example, the simulation would show the formation and dynamics of hydrogen bonds between the amide group and water molecules, as well as weaker interactions with the oxazole ring. This information is critical for understanding its solubility and transport properties.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the chemical bonding in a molecule based on the topology of the electron density. researchgate.netacs.org

For this compound, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of the bonds. For instance, the C-O, C-N, and C=C bonds within the oxazole ring would be analyzed to quantify their degree of covalent character and π-delocalization. The analysis could also reveal intramolecular hydrogen bonds, for example, between the amide N-H and the oxazole nitrogen. A study on a related oxazole derivative confirmed the utility of QTAIM in analyzing intermolecular C-H···N and C-H···O hydrogen bonds. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the transition states and intermediates along the reaction pathway. acs.org For this compound, one could investigate various potential reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions.

For example, modeling the hydrolysis of the carboxamide group would involve identifying the transition state for the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Similarly, the reactivity of the oxazole ring in Diels-Alder reactions, a known reaction type for oxazoles, could be explored by modeling its reaction with a dienophile and characterizing the corresponding transition state. tandfonline.com Computational studies on the cyclization of propargylcarboxamides to form oxazoles have demonstrated the power of these methods in elucidating reaction mechanisms and identifying key intermediates. acs.org

Application of 4 Methyl 2 Oxazolecarboxamide As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Heterocyclic Systems

The 4-Methyl-2-oxazolecarboxamide core can be chemically transformed into other important heterocyclic systems. The oxazole (B20620) ring itself is susceptible to various ring-opening and rearrangement reactions, while the carboxamide group offers a handle for further functionalization and cyclization.

One notable transformation is the conversion of oxazoles into thiazoles. This can be particularly useful in the synthesis of biologically active compounds, as the thiazole (B1198619) motif is present in numerous pharmaceuticals. researchgate.net The general strategy often involves reaction with a sulfur source, such as Lawesson's reagent, which facilitates the replacement of the ring oxygen with sulfur.

Furthermore, the oxazole ring can undergo rearrangements to form other five-membered heterocycles like imidazoles. For example, γ-keto-oxazoles have been shown to undergo intramolecular ring transformation with hydrazine (B178648) to yield fused imidazoles. rsc.org By analogy, functionalization of the methyl group of this compound to a γ-keto derivative could provide a pathway to substituted imidazoles. The carboxamide group can also be a precursor for other nitrogen-containing heterocycles through condensation and cyclization reactions with appropriate bifunctional reagents.

| Starting Material | Reagent(s) | Product Heterocycle | Reaction Type |

| 2-Substituted Oxazole | Lawesson's Reagent | 2-Substituted Thiazole | Ring Transformation |

| γ-Keto-oxazole | Hydrazine Hydrate | Fused Imidazole | Ring Transformation |

| 2-Carboxamido-oxazole | Dehydrating Agent | 2-Cyano-oxazole | Dehydration |

This table presents generalized transformations applicable to the this compound scaffold based on known oxazole chemistry.

Intermediate in the Preparation of Advanced Organic Materials

The oxazole ring is a component of various functional organic materials, including fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com Oxazole derivatives are known to exhibit interesting photophysical properties, and their incorporation into larger conjugated systems can lead to materials with desirable electronic and optical characteristics. mdpi.com Polycyclic aromatic compounds containing a 2-aminooxazole moiety, for instance, have been synthesized and shown to be fluorescent. mdpi.com

While specific research on polymers derived directly from this compound is not extensively documented, the structural motif is relevant. The carboxamide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing functional handles for polymerization reactions. For example, the corresponding carboxylic acid could be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would contain the stable, electron-rich oxazole ring in the backbone or as a pendant group, potentially imparting unique thermal, mechanical, or electronic properties to the material.

| Material Type | Potential Synthetic Route | Role of this compound | Potential Properties |

| Fluorescent Dyes | Coupling reactions to extend conjugation | Core heterocyclic scaffold | Tunable emission spectra |

| Conjugated Polymers | Polymerization of functionalized derivatives | Monomeric unit | Electroluminescence, conductivity |

| High-Performance Plastics | Incorporation into polyamide or polyester (B1180765) chains | Monomeric unit | Enhanced thermal stability, specific mechanical properties |

This table outlines the prospective use of this compound as an intermediate for advanced organic materials, based on the known properties of oxazole-containing compounds.

Scaffold for Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of a large number of structurally related compounds. nih.gov The this compound structure is an excellent scaffold for the generation of such libraries due to the presence of multiple points for diversification.

The primary amine of the carboxamide group can be readily acylated, alkylated, or sulfonylated with a wide variety of building blocks. nih.gov Furthermore, the carboxamide itself can be converted to other functional groups such as thioamides, amidines, or nitriles, each of which can undergo further reactions. The methyl group at the 4-position also represents a potential site for functionalization, for example, through deprotonation followed by reaction with an electrophile.

This multi-faceted reactivity allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material. nih.gov High-throughput synthesis and screening of these libraries can then be used to identify compounds with desired biological activities or material properties.

| Diversification Point | Reaction Type | Example Building Blocks | Resulting Functional Group |

| Carboxamide Nitrogen | Acylation | Acid chlorides, Carboxylic acids | N-Acyl carboxamide |

| Carboxamide Nitrogen | Reductive Amination | Aldehydes, Ketones | N-Alkyl carboxamide |

| Carboxamide Carbonyl | Thionation | Lawesson's Reagent | Thioamide |

| 4-Methyl Group | Deprotonation-Alkylation | Alkyl halides | Extended alkyl chain |

This table details the potential for diversification of the this compound scaffold in the context of combinatorial library synthesis.

Synthesis and Chemical Exploration of 4 Methyl 2 Oxazolecarboxamide Derivatives and Analogs

Systematic Modification of the Oxazole (B20620) Ring Substituents

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry. researchgate.net Its substituents can be systematically altered to fine-tune the biological activity of the parent compound.

Electrophilic Substitution at the C-5 Position

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the context of electron-rich oxazoles, the C-5 position is a common site for such reactions. smolecule.com For instance, Friedel-Crafts acylation can be utilized to introduce acyl groups at this position. smolecule.comyoutube.com The specific conditions and outcomes of these reactions, however, are highly dependent on the nature of the electrophile and the existing substituents on the oxazole ring. Research by Ren et al. has demonstrated the use of selenium dioxide for the selenation of aromatic compounds, a process that involves electrophilic substitution. beilstein-journals.org While not directly on 4-methyl-2-oxazolecarboxamide, this highlights the potential for introducing selenium-containing moieties at the C-5 position.

| Reaction Type | Reagents | Position of Substitution | Potential Products |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C-5 | 5-Acyl-4-methyl-2-oxazolecarboxamide derivatives |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | C-5 | 5-Nitro-4-methyl-2-oxazolecarboxamide derivatives |

| Halogenation | Halogen (e.g., Br₂), Lewis acid (e.g., FeBr₃) | C-5 | 5-Halo-4-methyl-2-oxazolecarboxamide derivatives |

| Selenation | Selenium dioxide (SeO₂) | C-5 | 5-(Arylselanyl)-4-methyl-2-oxazolecarboxamide derivatives |

Transformations of the Methyl Group at C-4

The methyl group at the C-4 position offers another avenue for structural diversification. While direct functionalization of this methyl group can be challenging, it can be a handle for various chemical transformations. For example, oxidation could convert the methyl group to a hydroxymethyl or carboxyl group, providing new points for derivatization. Alternatively, the methyl group could be replaced entirely through a multi-step synthetic sequence, allowing for the introduction of a wide range of alkyl or aryl substituents. Such modifications can significantly impact the steric and electronic properties of the molecule, potentially leading to improved biological activity. acs.org

Diversification Strategies for the Carboxamide Moiety

The carboxamide group is a critical functional group in many biologically active molecules, participating in key hydrogen bonding interactions. nih.gov However, it can also be a liability due to its susceptibility to enzymatic hydrolysis. hyphadiscovery.com Therefore, strategies to modify or replace the carboxamide moiety are of great interest in medicinal chemistry.

Isosteric Replacements and Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to optimize drug-like properties. drughunter.comufrj.br For the carboxamide group, a variety of isosteric replacements have been explored.

Classic bioisosteres aim to mimic the size, shape, and electronic distribution of the original group. Non-classical bioisosteres, on the other hand, may have different structures but produce similar biological effects. drughunter.com

Examples of Carboxamide Bioisosteres:

Heterocyclic Rings: Five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles can act as amide surrogates. nih.govu-tokyo.ac.jp These rings can mimic the hydrogen bonding capabilities of the amide while offering improved metabolic stability. nih.govhyphadiscovery.com For instance, the oxadiazole moiety has been successfully used as an amide surrogate in the development of potent inhibitors. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide alters the hydrogen bonding properties, with the C=S bond being a weaker hydrogen bond acceptor and the N-H bond being a stronger donor. hyphadiscovery.com

Trifluoroethylamine: The trifluoroethylamine group can serve as a bioisostere for amides, with the trifluoromethyl group mimicking the carbonyl. drughunter.com This modification can enhance metabolic stability. hyphadiscovery.com

Retro-amides: Inverting the amide bond (retroisosterism) can significantly alter potency and selectivity by changing the orientation of the hydrogen bond donor and acceptor. drughunter.com

| Bioisostere | Rationale for Replacement | Potential Advantages |

| 1,2,4-Oxadiazole | Mimics hydrogen bonding, metabolically stable | Improved metabolic stability, enhanced potency |

| 1,3,4-Oxadiazole | Amide surrogate | Improved metabolic stability hyphadiscovery.com |

| Thioamide | Alters hydrogen bonding properties | Modified biological activity |

| Trifluoroethylamine | Mimics carbonyl, metabolically stable | Enhanced metabolic stability hyphadiscovery.com |

| Retro-amide | Inverts hydrogen bond donor/acceptor | Altered potency and selectivity drughunter.com |

Introduction of Diverse Amine and Hydrazide Linkers

Amine Linkers: Incorporating different amine linkers can introduce basic centers, which can be crucial for salt formation and solubility. The length and flexibility of the linker can also influence how the molecule fits into a binding pocket.

Hydrazide Linkers: Hydrazides are versatile functional groups in medicinal chemistry. mdpi.com They can act as linkers and are precursors to various heterocyclic systems like pyrazoles and oxadiazoles. mdpi.com The use of hydrazide linkers has been reported in the solid-phase synthesis of chemically modified peptides and other biologically active compounds. osti.gov Furthermore, hydrazide-containing compounds have shown promise as selective inhibitors of enzymes like histone deacetylases. explorationpub.com Studies have also investigated the structure-activity relationship of hydrazide derivatives, noting that the length of the linker can impact biological activity. nih.gov

Chemoinformatics and Library Design Methodologies for Analog Generation

Chemoinformatics plays a crucial role in modern drug discovery by enabling the design and analysis of large chemical libraries. nih.gov For the generation of this compound analogs, chemoinformatic tools can be employed in several ways:

Virtual Screening: Structure-based virtual screening can be used to dock a library of virtual compounds into the active site of a target protein. mdpi.com This allows for the prioritization of compounds for synthesis and biological testing.

Combinatorial Library Design: By defining a scaffold (in this case, this compound) and a set of building blocks for different substitution points (R-groups), vast combinatorial libraries of potential analogs can be generated computationally. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the analogs with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds. nih.govpnrjournal.com

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. pnrjournal.com

The application of these chemoinformatic approaches can significantly accelerate the discovery of novel and potent analogs of this compound by focusing synthetic efforts on the most promising candidates. mdpi.comnih.gov

Mechanistic Investigations of 4 Methyl 2 Oxazolecarboxamide in Biological Systems

Principles of Molecular Target Identification and Validation Methodologies

The initial step in deciphering the mechanism of action for 4-Methyl-2-oxazolecarboxamide is the identification and validation of its specific molecular targets within a biological system. This process is crucial as it forms the foundation for all subsequent mechanistic studies and drug development efforts. A variety of computational and experimental strategies are employed for this purpose.

Computational Approaches: In silico target prediction methods represent a primary strategy, leveraging the chemical structure of this compound to forecast its potential protein interactions. rsc.org These approaches often rely on machine learning algorithms trained on large databases of known drug-target interactions. By comparing the structural features and physicochemical properties of this compound to those of compounds with known targets, a list of putative targets can be generated. Network pharmacology is another powerful computational tool that can build interaction maps between the compound, its potential targets, and associated disease pathways, thereby helping to hypothesize its mechanism of action. mdpi.com

High-Throughput Screening (HTS): Experimentally, high-throughput screening of large libraries of purified proteins or cellular models can identify direct interactions with this compound. Techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be adapted to screen for inhibitors of specific protein-protein or protein-DNA interactions. researchgate.net

Target Validation: Once potential targets are identified, validation is essential to confirm that they are indeed responsible for the compound's biological effects. This can be achieved through genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of the target protein, which should, in turn, reduce the cellular response to this compound.

Biochemical Assay Development for Enzyme Inhibition/Activation Studies

Following the identification of a putative enzyme target for this compound, the development of robust biochemical assays is necessary to quantify its inhibitory or activatory effects. These assays are fundamental to determining the compound's potency and selectivity.

The development process for an enzyme inhibition assay typically involves:

Reagent Procurement and Optimization: This includes obtaining a purified, active form of the target enzyme and its specific substrate. Assay conditions such as buffer pH, temperature, and incubation times are optimized to ensure a stable and reproducible enzymatic reaction.

Detection Method Selection: The choice of detection method depends on the nature of the enzymatic reaction. Common methods include spectrophotometry, fluorimetry, or luminometry to measure the consumption of substrate or the formation of a product.

Assay Validation: The assay is validated for its suitability for high-throughput screening, with statistical parameters like the Z'-factor being calculated to assess its robustness.

Determination of Inhibitory Potency: this compound would be serially diluted and added to the assay to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Below is a hypothetical data table illustrating the results of such an assay for this compound against a putative target enzyme.

| Concentration of this compound (µM) | Enzyme Activity (%) |

| 0.1 | 95.2 |

| 0.5 | 85.1 |

| 1.0 | 70.3 |

| 5.0 | 50.1 |

| 10.0 | 25.6 |

| 50.0 | 5.4 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies are instrumental in visualizing its interaction with the active site of a target protein at an atomic level. mdpi.comnih.govnih.gov

The process involves:

Preparation of Protein and Ligand Structures: A high-resolution three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The 3D structure of this compound is generated and energetically minimized.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net This information is critical for understanding the basis of the compound's activity.

A hypothetical summary of molecular docking results for this compound with a target protein is presented below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Amino Acid Residues | TYR 23, LEU 45, SER 98 |

| Types of Interactions | Hydrogen bond with SER 98, Hydrophobic interactions with TYR 23 and LEU 45 |

In vitro Cellular Mechanistic Studies

To bridge the gap between biochemical activity and physiological effects, in vitro cellular studies are conducted. These experiments investigate the effects of this compound on cultured cells to elucidate its mechanism of action in a more biologically relevant context.

Cytotoxicity and Proliferation Assays: The effect of this compound on cell viability is assessed using assays such as the MTT assay. nih.gov These assays can determine if the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and provide IC50 values in a cellular context.

Pathway Modulation Analysis: Techniques like Western blotting or reporter gene assays can be used to determine if this compound modulates specific signaling pathways within the cell. For instance, if the compound's target is a kinase, these experiments would examine the phosphorylation status of downstream proteins.

Receptor Binding Assays: If the predicted target is a cell surface receptor, radioligand binding assays can be performed to determine the affinity and specificity of this compound for the receptor.

The following table shows hypothetical cytotoxicity data for this compound against a cancer cell line.

| Cell Line | IC50 (µM) |

| Human Lung Carcinoma (A549) | 15.8 |

| Human Breast Adenocarcinoma (MCF-7) | 22.4 |

Computational Approaches to Structure-Based Design of Derivatives

The insights gained from molecular docking and structure-activity relationship (SAR) studies provide a rational basis for the design of derivatives of this compound with improved properties. nih.gov Computational chemistry plays a pivotal role in this process.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interactions identified in the docking studies. This model defines the essential spatial arrangement of chemical features required for biological activity.

In Silico Synthesis and Screening: Virtual libraries of derivatives can be created by making modifications to the this compound scaffold. These virtual compounds can then be docked into the target's active site and scored for their predicted binding affinity. This allows for the prioritization of the most promising derivatives for chemical synthesis and biological testing.

ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps in the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

Through these integrated computational and experimental approaches, a comprehensive understanding of the mechanistic underpinnings of this compound's biological activity can be achieved, paving the way for its potential development as a therapeutic agent.

Future Research Perspectives and Emerging Challenges in 4 Methyl 2 Oxazolecarboxamide Chemistry

Development of Novel and Efficient Synthetic Strategies

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with established methods like the van Leusen synthesis and the Bredereck reaction providing foundational routes. ijpsonline.com However, the future of 4-Methyl-2-oxazolecarboxamide synthesis lies in the development of more efficient, selective, and sustainable strategies.

Future research will likely focus on one-pot multicomponent reactions, which offer the advantage of combining several synthetic steps without isolating intermediates, thereby saving time, resources, and reducing waste. kthmcollege.ac.in For instance, the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals presents a novel pathway that could be adapted for this compound. researchgate.net This method introduces a new carbonyl moiety, which can be used for further derivatization. researchgate.net

Another promising area is the refinement of microwave-assisted synthesis. Microwave irradiation has been shown to accelerate reactions, such as in the preparation of oxazole-4-carboxamides and their subsequent rearrangement, leading to good yields and high purity in significantly reduced reaction times. researchgate.net The optimization of catalysts, including the use of biocatalysts like natural clays (B1170129) or nanocatalysts such as Fe3O4-MNPs, is also a key direction, offering improved yields and greener reaction conditions. tandfonline.comsemanticscholar.org

Table 1: Comparison of Synthetic Strategies for Oxazole Derivatives

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Conventional Methods (e.g., Bredereck, van Leusen) | Step-wise reactions often requiring harsh conditions or specific precursors like tosylmethyl isocyanide (TosMIC). ijpsonline.com | Well-established and understood reaction mechanisms. | Can involve hazardous reagents, produce significant waste, and may have limited substrate scope. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reaction mixtures, accelerating reaction rates. researchgate.net | Drastically reduced reaction times, often improved yields, and higher product purity. researchgate.net | Requires specialized equipment; scalability can be a concern for industrial applications. |

| Catalytic Methods (e.g., Gold, Copper, Nanocatalysts) | Employs catalysts to enable new reaction pathways or improve efficiency under milder conditions. tandfonline.comresearchgate.net | High selectivity, mild reaction conditions, potential for asymmetric synthesis, and catalyst reusability. semanticscholar.org | Catalyst cost, sensitivity to air or moisture, and potential for product contamination with metal residues. |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation. kthmcollege.ac.insemanticscholar.org | High atom economy, operational simplicity, reduced solvent use and waste generation. | Requires careful optimization of reaction conditions to avoid side reactions and ensure high yields of the desired product. |

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond improving existing synthetic routes, a significant frontier in the chemistry of this compound is the exploration of its unconventional reactivity. The oxazole ring system possesses unique electronic properties due to the presence of two heteroatoms, making it a candidate for novel chemical transformations. ijpsonline.comtandfonline.com

One area of emerging interest is the study of unexpected molecular rearrangements. For example, research on related N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides has revealed an unexpected 1,3-migration of the N-allyl group, leading to the formation of a congested aza-quaternary carbon center. mdpi.com Investigating whether this compound or its derivatives can undergo similar or other novel rearrangements could open up pathways to complex molecular architectures that are otherwise difficult to access.

Furthermore, C-H activation represents a powerful tool for the direct functionalization of heterocyclic cores. The development of catalytic systems that can selectively activate C-H bonds on the oxazole ring or the methyl group of this compound would provide a highly efficient way to introduce new functional groups. This approach avoids the need for pre-functionalized starting materials, aligning with the principles of step-economy in synthesis. nih.gov Photochemical transformations, such as the UV-irradiated cyclization of ethenyl oxazoles to form fused heterobenzoxazoles, also present an unconventional strategy that could be explored for creating novel polycyclic systems derived from this compound. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. mdpi.com For a compound like this compound, these computational tools offer immense potential across the entire discovery and development cycle. astrazeneca.com

AI algorithms can significantly accelerate the design of novel synthetic routes. Computer-aided synthesis planning (CASP) tools, powered by machine learning, can analyze vast reaction databases to propose efficient and viable pathways to target molecules, potentially uncovering routes that a human chemist might overlook. nih.gov These systems can also predict reaction outcomes and suggest optimal conditions, reducing the number of failed experiments and saving valuable resources. sciencedaily.com

In the realm of drug discovery, ML models, particularly graph neural networks and transfer learning, are being employed to predict the physicochemical and biological properties of molecules with increasing accuracy. astrazeneca.com By training these models on existing data, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired characteristics, such as high binding affinity to a biological target or favorable pharmacokinetic profiles. mdpi.com This in silico screening process drastically narrows down the number of compounds that need to be synthesized and tested in the lab. astrazeneca.com Active learning frameworks can further guide this process by suggesting which new molecules to synthesize to most effectively improve the model's predictive power. nih.gov

Table 2: Potential Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthetic Route Planning | Retrosynthesis Algorithms (CASP) | Proposes novel and efficient synthetic pathways, reducing development time and cost. nih.gov |

| Reaction Optimization | Bayesian Optimization, Active Learning | Predicts optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. nih.gov |

| Property Prediction | Graph Neural Networks, Deep Learning | Predicts biological activity, toxicity, and physicochemical properties for virtual screening of derivatives. mdpi.comastrazeneca.com |

| Novel Molecule Generation | Generative Models (e.g., VAEs, GANs) | Designs new derivatives of this compound with desired property profiles. mdpi.com |

Addressing Sustainability Challenges in Production and Application

The principles of green chemistry are becoming increasingly integral to chemical synthesis and manufacturing. kthmcollege.ac.in A major challenge for the future of this compound chemistry is to develop production and application methods that are environmentally benign. ijpsonline.com

Energy consumption is another key factor. Methodologies like microwave and ultrasound-assisted synthesis can enhance reaction performance and increase product yields while reducing energy inputs compared to conventional heating methods. ijpsonline.comijpsonline.com The ultimate goal is to design a synthetic process for this compound that is not only efficient and high-yielding but also safe, energy-efficient, and based on renewable feedstocks.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Oxazole Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Use of volatile organic compounds (VOCs) like DMF. kthmcollege.ac.in | Use of water, ionic liquids, or deep-eutectic solvents. ijpsonline.comijpsonline.comkthmcollege.ac.in |

| Catalysts | Often uses stoichiometric, non-recoverable reagents. | Employs reusable catalysts (e.g., nanocatalysts, biocatalysts). tandfonline.comsemanticscholar.org |

| Energy Input | Relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. ijpsonline.comijpsonline.com |

| Waste Generation | Can produce significant amounts of hazardous chemical waste. | Aims for high atom economy and minimizes by-product formation. |

Expanding the Scope of Applications in Advanced Materials and Synthetic Methodologies

While oxazoles are well-known in medicinal chemistry, their unique structural and electronic properties also make them attractive building blocks for advanced materials. tandfonline.comresearchgate.net A key future direction is to explore the potential of this compound and its derivatives in materials science. The oxazole core can participate in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, which are crucial for designing materials with specific properties. tandfonline.com

Potential applications could include the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers. By incorporating the this compound moiety into larger conjugated systems, it may be possible to tune the photophysical and electronic properties of the resulting materials. Substituted 1,3-oxazoles with branched π-conjugated systems have already been investigated for their potential in developing new biologically active substances, and similar principles could be applied to material design. researchgate.net

In parallel, the advancement of synthetic methodologies will continue to expand the accessible chemical space. The development of robust and generalizable reactions, such as direct arylation or one-pot Suzuki-Miyaura coupling reactions for creating tri-substituted oxazoles, provides powerful tools for synthesizing complex derivatives of this compound. tandfonline.com These advanced methods will be critical for systematically studying structure-property relationships and unlocking new applications in both medicine and materials science.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-2-oxazolecarboxamide derivatives, and what reagents are typically employed?

Methodological Answer: A widely used method involves coupling carboxylic acid derivatives with amines using carbodiimide-based reagents. For example, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in acetonitrile or dichloromethane facilitate the formation of carboxamide bonds .** Example Protocol:

- Dissolve 4-Methyl-2-oxazolecarboxylic acid (1.0 mmol) and the target amine (1.2 mmol) in anhydrous CH₃CN.

- Add EDCI (1.5 mmol) and DMAP (0.1 mmol) under nitrogen.

- Stir at room temperature for 1–24 hours.

- Purify via column chromatography (SiO₂, eluting with cyclohexane/ethyl acetate gradients).

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

Methodological Answer: A combination of UPLC/MS , HRMS (High-Resolution Mass Spectrometry) , and NMR ensures structural validation and purity assessment:

Q. How can reaction yields be optimized for sterically hindered this compound derivatives?

Methodological Answer: Steric hindrance often reduces coupling efficiency. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while improving yields by 10–15% .

- Alternative coupling agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of EDCI for bulky substrates, as HATU’s active ester intermediate enhances reactivity .

Example Optimization Workflow:

Screen coupling agents (EDCI vs. HATU) under microwave conditions.

Adjust solvent polarity (e.g., DMF for better solubility).

Monitor by UPLC/MS to identify side products (e.g., unreacted acid).

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer: SAR studies require systematic substituent variation guided by computational modeling and biological assays :

- Computational Tools : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins.

- Biological Testing : Prioritize analogs with electron-withdrawing groups (e.g., -F, -CF₃) at the oxazole 4-position, which enhance metabolic stability .

Q. How can researchers address stability issues in this compound derivatives during storage?

Methodological Answer: Oxazole carboxamides are prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:

- Lyophilization : Store as lyophilized solids at -20°C under inert gas (e.g., argon) .

- Stabilizing Additives : Add 1% trehalose to aqueous formulations to prevent degradation .

Experimental Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。